Product packaging for (R)-Apomorphine-10-sulfate(Cat. No.:)

(R)-Apomorphine-10-sulfate

Cat. No.: B13441483
M. Wt: 347.4 g/mol
InChI Key: IHOVAMLPXSKBSG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Aporphine (B1220529) Derivatives in Chemical Biology

Aporphine derivatives are a major group of isoquinoline (B145761) alkaloids characterized by a dibenzo[de,g]quinoline core structure. mdpi.commdpi.comnih.gov These naturally occurring and synthetic compounds exhibit a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and chemical biology. nih.govnih.gov Apomorphine (B128758) itself is a classic example of an aporphine derivative, historically derived from morphine but possessing no opioid activity. wikipedia.org

The pharmacological potential of the aporphine class is diverse, with activities including:

Dopaminergic agonism: Many aporphine derivatives, including apomorphine, act as agonists at dopamine (B1211576) receptors, which is fundamental to their use in neurological disorders. wikipedia.orgontosight.ai

Antimicrobial, antiviral, and anti-inflammatory effects: Various aporphine alkaloids have demonstrated potential in combating infections and inflammatory processes. nih.gov

Antitumor activity: Certain derivatives have been investigated for their potential as antineoplastic agents. nih.gov

Significance of Sulfation as a Metabolic Conjugation Pathway

Sulfation is a crucial Phase II biotransformation reaction that plays a fundamental role in the metabolism of a vast array of compounds, including drugs, xenobiotics, hormones, and neurotransmitters. jove.comelsevierpure.comgrantome.com The primary function of this pathway is to increase the water solubility of substrates, thereby facilitating their excretion from the body. jove.comwikipathways.org

The process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govjove.com These enzymes transfer a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on the substrate. wikipathways.org In humans, several SULT isoforms exist, each with distinct substrate specificities and tissue distribution. nih.govgrantome.com For example, SULT1A1 is a key enzyme in the liver responsible for the sulfation of many phenolic compounds. nih.govtandfonline.com

The sulfation pathway is essential for:

Detoxification: By converting compounds into more polar, readily excretable metabolites, sulfation helps to terminate their biological activity and prevent accumulation. nih.gov

Hormone Regulation: The pathway is involved in regulating the levels of active steroid hormones. nih.gov

Bioactivation: While typically a detoxification route, sulfation can occasionally lead to the formation of pharmacologically active or even reactive metabolites. jove.com

Given its importance, individual variations in sulfation capacity, often due to genetic polymorphisms in SULT enzymes, can significantly impact how a person metabolizes certain drugs and other compounds. nih.govelsevierpure.com

Table 1: Key Components of the Sulfation Pathway

Component Role
Sulfotransferases (SULTs) Enzyme family that catalyzes the transfer of a sulfonate group to a substrate. nih.gov
3'-phosphoadenosine-5'-phosphosulfate (PAPS) The universal sulfonate group donor for all SULT enzymes. elsevierpure.comwikipathways.org
PAPS Synthetase (PAPSS) Enzyme that synthesizes the PAPS donor molecule. elsevierpure.com
Substrates A wide range of molecules containing phenol, alcohol, or amine groups. jove.com

| Sulfated Conjugate | The final product of the reaction, typically more water-soluble and excretable. jove.com |

Rationale for Mechanistic and Preclinical Research on (R)-Apomorphine-10-sulfate

The primary impetus for dedicated research into this compound stems from its position as a major metabolite of apomorphine. drugbank.commedsafe.govt.nz Following administration, a significant portion of apomorphine is metabolized, with sulfation being a predominant pathway. drugbank.comnih.gov Approximately 60% of a sublingually administered apomorphine dose is eliminated as a sulfate (B86663) conjugate. drugbank.com Therefore, a thorough understanding of the parent drug's action is incomplete without characterizing its primary metabolites.

Key rationales for this research focus include:

Metabolic Pathway Elucidation: In humans, sulfation is a major route of metabolism for apomorphine. nih.gov Studies have identified SULT1A1 as the primary enzyme responsible for hepatic apomorphine sulfation. nih.govtandfonline.comnih.gov Research confirms that both the liver and the duodenum are sites of apomorphine sulfation. tandfonline.comnih.gov

Impact of Genetic Polymorphism: The SULT1A1 enzyme is known to be subject to common functional genetic polymorphisms. nih.gov This variation in enzyme activity among individuals could lead to differences in the rate and extent of this compound formation, potentially influencing the parent drug's efficacy and clinical response. nih.gov

Understanding Drug-Drug Interactions: Research has shown that certain compounds, such as mefenamic acid and the flavonoid quercetin (B1663063), can potently inhibit the sulfation of apomorphine in the liver. tandfonline.comnih.gov Studying these interactions is vital for predicting how co-administered drugs might alter apomorphine metabolism.

Preclinical and mechanistic studies provide the foundational data necessary to explore these areas, offering insights into the metabolite's formation, clearance, and potential biological significance.

Table 2: Research Findings on Apomorphine Sulfation

Parameter Finding Tissue Reference(s)
Major Metabolite Apomorphine sulphate is the major metabolite after sublingual administration. N/A medsafe.govt.nz
Primary Enzyme SULT1A1 is strongly implicated as the major enzyme for hepatic metabolism. Liver nih.gov
Kinetic Constant (Km) 20 ± 3.6 µM Liver tandfonline.comnih.gov
Kinetic Constant (Km) 6.5 ± 0.2 µM Duodenum tandfonline.comnih.gov
Maximal Velocity (Vmax) 248 ± 99 pmol min⁻¹ mg⁻¹ Liver tandfonline.comnih.gov

| Maximal Velocity (Vmax) | 636 ± 104 pmol min⁻¹ mg⁻¹ | Duodenum | tandfonline.comnih.gov |

Table 3: Mentioned Compounds

Compound Name
This compound
(R)-Apomorphine
Apomorphine
Morphine
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Mefenamic acid
Quercetin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO5S B13441483 (R)-Apomorphine-10-sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

[(6aR)-11-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] hydrogen sulfate

InChI

InChI=1S/C17H17NO5S/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(17(19)16(11)12)23-24(20,21)22/h2-6,13,19H,7-9H2,1H3,(H,20,21,22)/t13-/m1/s1

InChI Key

IHOVAMLPXSKBSG-CYBMUJFWSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OS(=O)(=O)O)O

Origin of Product

United States

Stereochemical Aspects and Enantiomeric Specificity in Research

Importance of the (R)-Enantiomer in Biological Activity Studies

(R)-apomorphine is a potent agonist at both D1-like and D2-like dopamine (B1211576) receptors, with a higher affinity for the D2 receptor subfamily (D2, D3, and D4) wikipedia.org. This interaction is responsible for its therapeutic effects. The catechol moiety, a 3,4-dihydroxyphenyl group, present in the structure of (R)-apomorphine is crucial for its potent D1 receptor activity nih.gov. In contrast, the (S)-enantiomer of apomorphine (B128758) is known to act as an antagonist at dopamine receptors nih.gov. This stark difference in pharmacological action highlights the critical importance of the specific spatial arrangement of the functional groups in the (R)-configuration for effective receptor binding and activation.

Sulfation at the 10-position of the catechol group is a major route of metabolism for (R)-apomorphine in humans nih.gov. This metabolic process is primarily carried out by the enzyme sulfotransferase 1A1 (SULT1A1) in the liver. While (R)-Apomorphine-10-sulfate is a significant metabolite, it is generally considered to be inactive. The addition of a sulfate (B86663) group to the catechol moiety likely hinders the molecule's ability to effectively bind to and activate dopamine receptors.

Research into Enantiomeric Purity and Interconversion

Given the opposing pharmacological effects of the apomorphine enantiomers, ensuring high enantiomeric purity of the (R)-isomer is critical for its therapeutic use. Racemic mixtures, containing both (R)- and (S)-apomorphine, are less than half as potent as the pure (R)-enantiomer because the (S)-enantiomer can act as a dopamine receptor antagonist, thereby blocking the action of the (R)-isomer nih.gov. Consequently, significant research has been dedicated to the development of stereoselective synthetic routes and chiral resolution techniques to produce enantiopure (R)-apomorphine.

A key question in the pharmacology of chiral drugs is whether one enantiomer can convert to the other in vivo. For apomorphine, studies have shown that enantiomeric interconversion does not occur in the body. Following intravenous administration of (R)-apomorphine to patients, no measurable plasma concentrations of (S)-apomorphine were detected. This indicates that the stereochemical integrity of the (R)-enantiomer is maintained following administration.

Differential Biological Activities of (R)- and (S)-Apomorphine Enantiomers

The distinct biological activities of the (R)- and (S)-enantiomers of apomorphine are a clear illustration of the stereoselectivity of dopamine receptors. The (R)-enantiomer's ability to mimic the action of dopamine is attributed to its specific three-dimensional shape, which allows it to fit precisely into the binding pocket of the dopamine receptor and elicit a functional response.

In contrast, the (S)-enantiomer, with its mirror-image configuration, does not productively interact with the receptor to cause activation. Instead, it can occupy the binding site and prevent the binding of the (R)-enantiomer or dopamine itself, leading to its antagonistic effects nih.gov. Some research also suggests that the (S)-form of apomorphine may possess anti-dopaminergic activity nih.gov.

The following table summarizes the differential activities of the apomorphine enantiomers at various dopamine receptor subtypes.

Receptor Subtype(R)-Apomorphine Activity(S)-Apomorphine Activity
D1-like ReceptorsAgonistAntagonist
D2-like ReceptorsPotent AgonistAntagonist/Weak Activity

Biosynthesis and Metabolic Transformations of R Apomorphine and Its Sulfated Conjugates

Enzymatic Sulfation of (R)-Apomorphine

The biotransformation of (R)-Apomorphine, a critical process influencing its pharmacokinetic profile, is significantly mediated by enzymatic sulfation. This metabolic pathway involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of (R)-Apomorphine, resulting in the formation of sulfated conjugates such as (R)-Apomorphine-10-sulfate. This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). In humans, sulfation represents a major route of metabolism for this compound. nih.gov The characterization of the specific SULT isoforms involved in this process is crucial for understanding the variability in drug response and metabolism.

Identification and Characterization of Sulfotransferase (SULT) Isoforms

Multiple isoforms of the human cytosolic sulfotransferase family have been investigated for their capacity to sulfate (B86663) (R)-Apomorphine. Research utilizing recombinant human SULTs has demonstrated that several isoforms, including SULT1A1, SULT1A2, SULT1A3, and SULT1E1, are capable of catalyzing this reaction to differing degrees. nih.gov

Comprehensive research has strongly implicated SULT1A1 as the principal enzyme responsible for the hepatic metabolism of (R)-Apomorphine. nih.govtandfonline.com Studies using a panel of human liver cytosols have shown a significant correlation between the rate of (R)-Apomorphine sulfation and the activity of SULT1A1. nih.govnih.gov Further evidence supporting the primary role of SULT1A1 comes from immuno-inhibition experiments, where antibodies raised against SULT1A preferentially inhibited the sulfation of (R)-Apomorphine in human liver cytosol. nih.govtandfonline.com

Kinetic Parameters of (R)-Apomorphine Sulfation Correlated with SULT1A1 Activity
TissueKm (µM)Vmax (pmol/min/mg)
Liver20 ± 3.6248 ± 99
Duodenum6.5 ± 0.2636 ± 104

SULT1A3, another member of the SULT1A subfamily, demonstrates activity towards (R)-Apomorphine. nih.gov Kinetic analysis of the purified recombinant SULT1A3 revealed a Vmax/Km value similar to that of SULT1A1 and SULT1E1. nih.gov The Km for SULT1A3 was approximately 4 µM. nih.gov However, in studies using human liver and duodenal cytosols, the rate of (R)-Apomorphine sulfation did not show a significant correlation with SULT1A3 activity. nih.govnactem.ac.uk This suggests that while SULT1A3 is capable of sulfating (R)-Apomorphine, its role in the primary tissues of metabolism, such as the liver and duodenum, may be minor compared to SULT1A1. nih.gov

The estrogen sulfotransferase, SULT1E1, has also been identified as an enzyme capable of sulfating (R)-Apomorphine. nih.gov Kinetic studies with the recombinant form of SULT1E1 showed a slightly lower Km of around 1 µM compared to approximately 4 µM for SULT1A1 and SULT1A3, indicating a higher affinity for (R)-Apomorphine. nih.gov Despite this higher affinity, immuno-inhibition experiments demonstrated that antibodies against SULT1E1 did not significantly inhibit (R)-Apomorphine sulfation in human liver cytosol, in contrast to the substantial inhibition observed with anti-SULT1A antibodies. nih.govtandfonline.com This finding suggests that SULT1E1's contribution to the hepatic metabolism of (R)-Apomorphine is likely limited.

Comparison of Kinetic Parameters of Recombinant SULT Isoforms for (R)-Apomorphine
SULT IsoformKm (µM)Vmax/Km (Relative Value)
SULT1A1~4Similar to SULT1A3 and SULT1E1
SULT1A3~4Similar to SULT1A1 and SULT1E1
SULT1E1~1Similar to SULT1A1 and SULT1A3

Investigations into the broader family of sulfotransferases have revealed limited or no involvement of other isoforms in the metabolism of (R)-Apomorphine. Specifically, SULT1B1 exhibited low activity, which was only observed at a high substrate concentration of 100 µM. nih.gov In contrast, SULT1C2 and SULT2A1 showed no detectable activity towards (R)-Apomorphine under the experimental conditions tested. nih.gov These findings indicate a degree of selectivity among the SULT isoforms for (R)-Apomorphine as a substrate.

Tissue-Specific Distribution of Sulfation Activity (e.g., Hepatic vs. Duodenal)

The sulfation of (R)-apomorphine is a significant metabolic pathway, and the activity of the sulfotransferase (SULT) enzymes responsible for this conjugation varies considerably between different tissues. Research has demonstrated that both the human liver and duodenum are sites of apomorphine (B128758) sulfation, with the duodenum exhibiting significantly higher activity. nih.gov

The rate of apomorphine sulfation in duodenal tissue has been measured at approximately 433 ± 157 pmol per minute per mg of protein, whereas in hepatic tissue, the rate is lower, at 261 ± 82 pmol per minute per mg of protein. nih.gov This higher rate of sulfation in the duodenum suggests it is a primary site for the first-pass metabolism of orally administered (R)-apomorphine. researchgate.net Studies have shown a strong correlation between apomorphine sulfation activity and the activity of the SULT1A1 enzyme isoform in both the liver and the duodenum, implicating SULT1A1 as the major enzyme responsible for this metabolic process in these tissues. nih.govnih.gov

Comparison of (R)-Apomorphine Sulfation Rates in Human Tissues
TissueMean Sulfation Rate (pmol min⁻¹ mg⁻¹ protein)Correlated SULT Isoform
Duodenum433 ± 157SULT1A1
Liver261 ± 82SULT1A1

Kinetic Parameters of Sulfation Enzymes

The kinetics of (R)-apomorphine sulfation have been characterized in various human tissues and with recombinant sulfotransferase enzymes, revealing differences in enzyme affinity (Kₘ) and maximum reaction velocity (Vₘₐₓ). In human liver cytosol, the Kₘ for apomorphine sulfation is approximately 20 ± 3.6 µM with a Vₘₐₓ of 248 ± 99 pmol min⁻¹ mg⁻¹. nih.gov The duodenum displays a higher affinity for the substrate, with a Kₘ of 6.5 ± 0.2 µM, and a greater maximum velocity, with a Vₘₐₓ of 636 ± 104 pmol min⁻¹ mg⁻¹. nih.gov

Studies utilizing recombinant human SULT isoforms have further elucidated the contributions of specific enzymes. SULT1A1, SULT1A3, and SULT1E1 have all been shown to sulfate (R)-apomorphine. nih.gov Kinetic analysis showed that SULT1E1 has a slightly lower Kₘ (approximately 1 µM) compared to SULT1A1 and SULT1A3 (approximately 4 µM for both). nih.gov Despite the similar Vₘₐₓ/Kₘ values for these three enzymes, correlation studies in human liver cytosols strongly point to SULT1A1 as the principal enzyme for hepatic apomorphine metabolism. nih.gov

Kinetic Parameters of (R)-Apomorphine Sulfation
Enzyme SourceKₘ (µM)Vₘₐₓ (pmol min⁻¹ mg⁻¹)
Human Duodenum Cytosol6.5 ± 0.2636 ± 104
Human Liver Cytosol20 ± 3.6248 ± 99
Human Brain Tissue32 ± 7.38.9 ± 7.9
Recombinant SULT1A1~4Not Specified
Recombinant SULT1A3~4Not Specified
Recombinant SULT1E1~1Not Specified

Inhibition of (R)-Apomorphine Sulfation by Endogenous and Exogenous Compounds

The enzymatic sulfation of (R)-apomorphine can be significantly inhibited by a variety of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and natural flavonoids. This inhibition is particularly potent in the liver. Mefenamic acid and the flavonoid quercetin (B1663063) are powerful inhibitors of hepatic apomorphine sulfation, with IC₅₀ values in the nanomolar range: 16 ± 0.2 nM and 18 ± 2.8 nM, respectively. nih.gov Salicylic acid also inhibits this pathway, but less potently, with an IC₅₀ value of 54 ± 8.6 µM. nih.gov

Interestingly, these compounds have been found to be poor inhibitors of apomorphine sulfation in the duodenum, indicating tissue-specific differences in inhibitor sensitivity. nih.gov In brain tissue, quercetin has been identified as a potent inhibitor with an IC₅₀ of 16 ± 2.3 nM, exhibiting a mixed, non-competitive mechanism of inhibition. researchgate.net This suggests that certain exogenous compounds could potentially alter the metabolic profile of (R)-apomorphine, thereby affecting its systemic exposure and efficacy. researchgate.net

Inhibitors of Hepatic (R)-Apomorphine Sulfation
InhibitorCompound ClassIC₅₀ (Liver)
Mefenamic acidNSAID16 ± 0.2 nM
QuercetinFlavonoid18 ± 2.8 nM
Salicylic acidNSAID54 ± 8.6 µM

Glucuronidation and Other Phase II Metabolic Pathways

Alongside sulfation, glucuronidation represents a major Phase II metabolic pathway for (R)-apomorphine, particularly in the liver. researchgate.net This process is catalyzed by uridine-diphosphate (B1259127) glucuronosyltransferase (UGT) enzymes. Studies in rat liver microsomes have shown that apomorphine is glucuronidated at a significant rate, resulting in the formation of two monoglucuronide products. nih.gov The specific UGT isoform UGT2B1 has been identified as being capable of catalyzing apomorphine glucuronidation, whereas UGT1A6 does not exhibit this activity. nih.gov In contrast to the liver, rat brain microsomes show a lack of significant apomorphine glucuronidation. nih.gov

Urinary excretion data from human studies indicate that apomorphine glucuronide is a major metabolite, accounting for approximately 6.0 ± 2.2% of an administered dose, which is higher than the excretion of apomorphine sulfate (3.8 ± 1%). nih.gov Other potential Phase II metabolic pathways include N-demethylation and O-methylation, the latter being mediated by catechol-O-methyltransferase (COMT), which results in the formation of apocodeine and isoapocodeine. researchgate.netnih.gov However, studies have shown that unconjugated apocodeine and isoapocodeine are found in negligible amounts in plasma and urine after intravenous administration of (R)-apomorphine. nih.gov

Oxidative Metabolism and Autooxidation in Biological Systems

(R)-apomorphine is highly susceptible to oxidation, which is considered a primary metabolic route alongside conjugation pathways. nih.gov The molecule's catechol group is readily oxidized, a process that can occur both enzymatically and through autooxidation in the presence of light and air. researchgate.netresearchgate.net This autooxidation is visually characterized by a color change in aqueous solutions, which first turn green and subsequently form a dark, melanin-like polymer. researchgate.net

The oxidation process transforms the catechol moiety into an unstable and electrophilic o-quinone derivative. researchgate.netnih.gov This reactive intermediate can interact with and bind to nucleophilic groups on proteins and other tissue components, which can influence the drug's pharmacokinetic profile. nih.govuc.pt The electrochemical oxidation of apomorphine is complex, involving both its o-diphenol and tertiary amine groups, and is strongly dependent on pH. researchgate.netnih.gov This inherent instability and propensity for oxidation are critical factors in the metabolism and handling of (R)-apomorphine. researchgate.net

In Vitro and Ex Vivo Metabolic Modeling

In vitro and ex vivo models have been indispensable for elucidating the metabolic pathways of (R)-apomorphine. In vitro systems using recombinant human enzymes expressed in cell lines (e.g., E. coli, V79 cells) have been crucial for identifying the specific isoforms involved in its metabolism. nih.govnih.gov For example, studies with a panel of recombinant SULTs (SULT1A1, 1A2, 1A3, 1E1) successfully demonstrated their capacity to sulfate apomorphine, allowing for the characterization of their individual kinetic parameters. nih.gov Similarly, recombinant UGT enzymes were used to pinpoint UGT2B1 as a key catalyst in apomorphine glucuronidation. nih.gov

Ex vivo models, which utilize subcellular fractions from human tissues, provide a more physiologically relevant context. The use of human liver and duodenal cytosols has been fundamental in comparing the tissue-specific rates and kinetics of sulfation and in assessing the inhibitory potential of various compounds. nih.govresearchgate.net Correlation analyses performed in banks of human liver cytosols, for instance, were instrumental in confirming that SULT1A1 is the predominant enzyme responsible for hepatic apomorphine sulfation, complementing the findings from recombinant enzyme studies. nih.gov These modeling approaches are essential for predicting metabolic behavior and potential drug-drug interactions.

Lack of Publicly Available Data Precludes Analysis of this compound's Molecular Pharmacology

A thorough review of available scientific literature reveals a significant lack of specific data on the molecular pharmacology and receptor interaction profile of this compound. This compound is a known metabolite of (R)-Apomorphine, a well-characterized dopamine (B1211576) agonist. However, detailed studies elucidating the binding affinities, functional potencies, and downstream signaling effects of the 10-sulfate metabolite itself are not present in the public domain.

(R)-Apomorphine undergoes extensive metabolism in the body, with sulfation being a primary pathway. One source indicates that approximately 60% of a sublingual dose of apomorphine is eliminated as a sulfate conjugate. drugbank.com Despite the prevalence of this metabolic pathway, research appears to have focused almost exclusively on the parent compound.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested outline focusing solely on this compound. Information regarding its specific agonism at dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subtypes, its ligand binding affinities, functional potencies, potential for biased agonism, or its interactions with serotonin (B10506) receptors (5HT1A, 5HT2A, 5HT2B, 5HT2C) is not available.

Extrapolating the known pharmacological profile of the parent compound, (R)-Apomorphine, to its 10-sulfate metabolite would be scientifically unsound, as metabolic changes can dramatically alter a compound's interaction with cellular receptors. Without dedicated research on this compound, any discussion of its molecular pharmacology would be purely speculative. Therefore, the requested article cannot be generated at this time.

Molecular Pharmacology and Receptor Interaction Studies

Interactions with Non-Dopaminergic Receptors

Alpha-Adrenergic Receptors (α1B, α1D, α2A, α2B, α2C)

There is no specific data available from direct binding or functional assays to characterize the interaction of (R)-Apomorphine-10-sulfate with α-adrenergic receptor subtypes (α1B, α1D, α2A, α2B, α2C). While the parent compound, (R)-apomorphine, is known to interact with various adrenergic receptors, including α1D, α2B, and α2C with moderate affinity, this pharmacological profile cannot be extrapolated to its sulfate (B86663) metabolite. nih.govmdpi.com Research has not yet been published that specifically investigates the binding affinity or agonist/antagonist activity of this compound at these receptors.

Trace Amine-Associated Receptor 1 (TAAR1)

Similar to the alpha-adrenergic receptors, there is a lack of published research on the specific interaction between this compound and the Trace Amine-Associated Receptor 1 (TAAR1). Studies have demonstrated that the parent compound, (R)-apomorphine, can activate rodent TAAR1, leading to downstream cellular responses such as cAMP production. nih.govresearchgate.net However, no studies have been conducted to determine if the sulfated metabolite retains this activity. The structural modification from the sulfation process makes it unlikely that it would interact with TAAR1 in the same manner as (R)-apomorphine, but specific experimental data is required for confirmation.

Intracellular Signaling Cascades and Cellular Responses

Consistent with the lack of receptor interaction data, there is no available scientific literature describing the effects of this compound on intracellular signaling cascades or specific cellular responses. Research into the parent compound, (R)-apomorphine, has identified various downstream effects, such as the modulation of the Nrf2-ARE pathway and the stabilization of α-synuclein oligomers. researchgate.netnih.gov However, it has not been determined whether this compound is an active metabolite that can trigger these or any other signaling pathways. The current understanding is that it is primarily a product of metabolic inactivation intended for excretion. wikipedia.org Without dedicated studies on the metabolite itself, its cellular and molecular pharmacology remains uncharacterized.

Following a comprehensive search of the available scientific literature, it has been determined that detailed preclinical data focusing specifically on the molecular and cellular mechanisms of This compound is not available. The body of research on the neuroprotective, antioxidant, and anti-amyloidogenic properties outlined in the request has been conducted on the parent compound, (R)-Apomorphine .

Metabolism studies confirm that (R)-Apomorphine undergoes sulfation in the body, leading to the formation of sulfate conjugates such as this compound. However, dedicated studies investigating the specific mechanisms of this metabolite—including its direct radical scavenging capabilities, metal chelation properties, effects in cellular oxidative stress models, and its interaction with amyloid peptides—are not present in the accessible literature.

The existing research, as detailed below, centers on (R)-Apomorphine:

Neuroprotective and Antioxidant Mechanisms: Studies have shown that (R)-Apomorphine itself acts as a potent free radical scavenger and an iron chelator. wikipedia.orgnih.gov Its neuroprotective effects have been evaluated in various cellular and animal models of oxidative stress. mdpi.comnih.govvub.be

Anti-Amyloidogenic Properties: Research indicates that (R)-Apomorphine can suppress the aggregation of amyloid-beta peptides. nih.govresearchgate.netnih.gov Mechanistic analyses, including structural interaction studies, have been performed on the parent compound to elucidate how it interferes with the amyloid cascade. nih.gov

Preclinical Investigations of Molecular and Cellular Mechanisms

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

Apomorphine (B128758) has demonstrated anticancer effects in various cancer cell lines through the induction of apoptosis and inhibition of proliferation. nih.govnih.gov

In choriocarcinoma (JEG3 and JAR cells) and epithelial ovarian cancer (EOC) cell lines (ES2 and OV90), apomorphine has been shown to induce significant mitochondrial dysfunction. nih.govnih.gov This includes the depolarization of the mitochondrial membrane potential, leading to a disruption in cellular energy balance and energy deprivation. nih.govbioscientifica.com Furthermore, apomorphine treatment causes a calcium overload within the mitochondria, a key trigger for cell death pathways. nih.govnih.gov This disruption of calcium homeostasis is a critical component of its anticancer effects. bioscientifica.com The compound also promotes endoplasmic reticulum stress in these cancer cells. nih.govnih.gov

The mitochondrial dysfunction initiated by apomorphine leads to the activation of the intrinsic pathway of apoptosis. nih.govbioscientifica.com This process involves the activation of caspases, which are crucial executioner proteins in the apoptotic cascade. nih.govnih.gov Studies in choriocarcinoma and EOC cells have shown that apomorphine treatment leads to caspase activation. nih.govnih.gov The release of cytochrome c from the dysfunctional mitochondria forms an apoptosome, which in turn activates initiator caspase-9, leading to the activation of effector caspases like caspase-3. mdpi.comaging-us.com Apomorphine also inhibits the production of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Mcl-1 and Bcl-xL), further promoting cell death. bioscientifica.com

Apomorphine has been found to suppress the viability and proliferation of cancer cells in a dose-dependent manner. nih.govbioscientifica.comnih.gov In studies using JEG3 and JAR choriocarcinoma cells, apomorphine treatment significantly decreased cell viability and proliferation. nih.govbioscientifica.com This was accompanied by a reduction in ATP production, consistent with the observed mitochondrial dysfunction. bioscientifica.com

Furthermore, apomorphine inhibits the formation of tumor spheroids, which are three-dimensional cell aggregates that mimic certain characteristics of in vivo tumors. nih.govbioscientifica.com In JEG3 and JAR cell lines, apomorphine treatment significantly inhibited the formation of these spheroids, demonstrating its potential to disrupt tumor growth and structure. bioscientifica.com

Table 2: Anticancer Effects of Apomorphine on Various Cell Lines

Cell LineMechanismEffectReference
JEG3 & JAR (Choriocarcinoma)Induces mitochondrial depolarization, calcium overload, and ER stress.Suppresses viability, proliferation, ATP production, and spheroid formation. nih.govbioscientifica.com
JEG3 & JAR (Choriocarcinoma)Activates intrinsic apoptosis pathway via caspases; inhibits anti-apoptotic proteins.Induces apoptosis. nih.govbioscientifica.com
ES2 & OV90 (Epithelial Ovarian Cancer)Induces mitochondrion-associated apoptosis, ER stress, and mitochondrial dysfunction.Inhibits proliferation. nih.gov
CHO-K1 (Chinese Hamster Ovary)Induces DNA laddering and morphological changes characteristic of apoptosis.Reduces cell proliferation and induces dose-dependent cell death. nih.gov

Modulation of Neurotransmitter Systems and Autoreceptor Function in Preclinical Models

(R)-Apomorphine is a non-ergoline dopamine (B1211576) agonist that exhibits high binding affinity for dopamine D2, D3, and D5 receptors. drugbank.comnih.gov Its structural similarity to dopamine allows it to stimulate D1 and D2 receptors in the striatum. nih.gov This broad-spectrum agonism across all dopamine receptor subtypes is central to its mechanism of action in modulating neurotransmitter systems. nih.gov Beyond the dopaminergic system, apomorphine also shows affinity for serotonin (B10506) and α-adrenergic receptors. nih.gov

Stimulation of D2 receptors in the caudate-putamen, a brain region integral to locomotor control, is believed to be a key mechanism for its effects. drugbank.com In preclinical models, this dopaminergic activity underlies its use as a tool to study sensorimotor gating and dopamine signaling pathways. nih.gov

Studies on Gene Expression and Protein Regulation

Investigations into the effects of apomorphine on gene and protein expression have revealed several regulatory actions. DNA microarray analysis has indicated that apomorphine treatment may up-regulate the insulin-signaling pathway. omicsonline.org This upregulation is thought to result in increased expression and activity of insulin-degrading enzyme (IDE), a protein that degrades both insulin (B600854) and amyloid-β. nih.govomicsonline.org

Further studies have shown that apomorphine can up-regulate the antioxidant enzyme glutathione (B108866) peroxidase (GPx), suggesting a role in cellular protection against oxidative stress. nih.govomicsonline.org In studies comparing rat strains with different sensitivities to apomorphine, variations in the nucleus accumbens expression levels of over one hundred genes were identified. nih.gov These genes were found to be involved in dopamine receptor signaling and synaptic long-term potentiation, indicating that apomorphine's effects can be influenced by the genetic regulation of these pathways. nih.gov Additionally, the S[+] enantiomer of apomorphine, which is receptor-inactive, has been identified as an activator of the Nrf2-ARE pathway, which controls the expression of numerous cytoprotective genes. researchgate.net

Advanced Research Methodologies and Analytical Considerations for R Apomorphine 10 Sulfate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring (R)-Apomorphine-10-sulfate in complex biological matrices. The choice of technique depends on the required sensitivity, selectivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is a highly sensitive method for quantifying apomorphine (B128758) and its metabolites. This technique is particularly well-suited for molecules like apomorphine that contain a catechol group, which is readily oxidizable. The electrochemical detector measures the current generated by the oxidation of the analyte as it passes over an electrode set at a specific potential, offering excellent sensitivity and selectivity. nih.govresearchgate.net

A typical method involves sample pretreatment to extract the analyte from a biological matrix such as plasma. nih.gov One effective technique is adsorption on alumina, which is selective for catechol-containing compounds. nih.gov The separation is then achieved on a reversed-phase column (e.g., C18). nih.gov

Table 1: Example Parameters for HPLC-ED Analysis of Apomorphine

ParameterValue/DescriptionSource(s)
Extraction Adsorption on alumina nih.gov
Column C18 Reversed-Phase nih.gov
Detector Electrochemical (Coulometric) nih.gov
Working Electrode Glassy Carbon researchgate.net
Applied Potential +0.35 V to +0.5 V nih.govresearchgate.net
Sensitivity As low as 20 pg of injected drug nih.gov
Precision (CV%) 3.7% (within assay), 5.6% (between assays) nih.gov

This level of sensitivity is crucial for pharmacokinetic studies where plasma concentrations of the drug and its metabolites can be very low. nih.gov

For the simultaneous quantification of apomorphine and its various metabolites, including apomorphine sulfate (B86663), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior specificity and sensitivity. nih.govresearchgate.net This technique allows for the differentiation of compounds with similar retention times but different masses.

The methodology typically begins with solid-phase extraction (SPE) from plasma to clean up the sample and concentrate the analytes. nih.gov The subsequent analysis by LC-MS/MS is often performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govresearchgate.net For apomorphine sulfate, the transition monitored is typically m/z 348 → 237. nih.gov

Table 2: LC-MS/MS Method Parameters for Apomorphine Metabolite Analysis

Parameter(R)-ApomorphineThis compoundSource(s)
Extraction Method Oasis HLB SPE CartridgeOasis HLB SPE Cartridge nih.gov
Extraction Recovery 73.4%81.1% nih.gov
LC Column Reversed PhaseReversed Phase nih.gov
MS Detection Mode Positive Ion MRMPositive Ion MRM nih.gov
Precursor Ion (m/z) 268348 nih.gov
Product Ion (m/z) 237237 nih.gov
Validated Curve Range 0.02-20 ng/mL10-1000 ng/mL nih.gov

This robust method has been successfully applied to clinical bioavailability studies, enabling the precise measurement of both the parent drug and its sulfate conjugate in human plasma. nih.gov

Since the pharmacological activity of apomorphine resides in the (R)-enantiomer, it is critical to employ analytical methods that can distinguish between the (R)- and (S)-forms. nih.gov Chiral chromatography is specifically designed for this purpose.

Enantioselective assays have been developed using HPLC with chiral stationary phases. For instance, a Chiralcel OD-R column has been used to successfully separate R- and S-apomorphine, allowing for their selective and sensitive determination. researchgate.net Another approach involves chiral capillary electrophoresis, where chiral selectors are added to the buffer. Various cyclodextrin (B1172386) derivatives, such as sulfobutylether-β-cyclodextrin and hydroxypropyl-β-cyclodextrin, have been tested and proven effective in resolving the enantiomers of apomorphine. nih.gov This enantiomeric resolution is essential for accurately studying the pharmacokinetics and metabolism of the active (R)-isomer without interference from the inactive or differently acting (S)-isomer. nih.gov

Spectroscopic and Structural Elucidation Methods for Conjugates (e.g., NMR, Mass Spectrometry)

Confirming the precise chemical structure of metabolites like this compound requires a combination of spectroscopic techniques.

Mass Spectrometry (MS) is fundamental for identifying metabolites by providing the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry can yield an accurate mass measurement, allowing for the determination of the elemental composition. In tandem MS (MS/MS), the molecule is fragmented, and the pattern of fragment ions provides further structural information. For apomorphine sulfate, the parent ion mass is 348 amu, and a characteristic fragment ion at m/z 237 corresponds to the loss of the sulfate group (SO₃), confirming its identity as a sulfate conjugate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides the definitive structure of a molecule. researchgate.net For a conjugate like this compound, NMR is used to determine the exact position of the sulfation on the apomorphine ring. By comparing the NMR spectrum of the metabolite to that of the parent (R)-apomorphine, chemists can observe shifts in the signals of protons and carbons near the site of conjugation. This allows for unambiguous confirmation that the sulfate group is attached at the 10-position of the catechol ring. While obtaining sufficient quantities of a metabolite for NMR analysis can be challenging, it remains the gold standard for structural elucidation. dergipark.org.tr

In Vitro Systems for Mechanistic Elucidation

To understand how this compound interacts with its biological targets, researchers utilize specialized in vitro systems that can isolate and study specific molecular interactions.

Recombinant cell lines are indispensable tools for modern pharmacology. Cell lines such as Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are genetically engineered to express a single, specific receptor subtype (e.g., dopamine (B1211576) D₁, D₂, D₃ receptors). nih.govnih.gov

These systems allow for the precise characterization of a compound's interaction with its target receptor without the confounding variables present in a whole organism or even in primary tissue. Researchers can conduct binding assays to determine the affinity of this compound for each dopamine receptor subtype and functional assays to measure its ability to activate the receptor and trigger downstream signaling pathways. rsc.org Studies on CHO cells have been used to investigate the cellular effects of R-apomorphine, such as the induction of apoptosis, providing insights into its potential mechanisms of action at the cellular level. nih.gov These systems are crucial for building a structure-activity relationship and understanding the molecular pharmacology of apomorphine metabolites. nih.gov

Isolated Enzyme Systems for Metabolic Studies

The formation of this compound is a significant event in the metabolism of (R)-apomorphine, with sulfation being a primary metabolic pathway in humans. nih.govnih.gov Isolated enzyme systems are crucial for elucidating the specifics of this biotransformation. By using recombinant human sulfotransferases (SULTs) expressed in systems like Escherichia coli, researchers can identify the specific enzymes responsible for the sulfation of (R)-apomorphine. nih.govtandfonline.com

Studies have utilized a universal barium precipitation assay with [35S] 3'-phosphoadenosine 5'-phosphosulfate to screen various SULT isoforms. nih.govtandfonline.com Research has demonstrated that several SULTs, including SULT1A1, SULT1A2, SULT1A3, and SULT1E1, can sulfate (R)-apomorphine to different degrees. nih.govtandfonline.com In contrast, SULT1C2 and SULT2A1 show no activity, and SULT1B1 exhibits only minimal activity at high substrate concentrations. nih.govtandfonline.com

Table 1: Kinetic Parameters of Recombinant Human Sulfotransferases in (R)-Apomorphine Sulfation

Enzyme Apparent Km (μM) Relative Vmax/Km
SULT1A1 ~4 Similar to SULT1A3 and SULT1E1
SULT1A3 ~4 Similar to SULT1A1 and SULT1E1

Data derived from kinetic analysis of purified recombinant SULTs. nih.gov

Cell-Based Assays for Signaling Pathway Analysis

To determine if this compound has any biological activity, researchers would employ cell-based assays similar to those used to characterize its parent compound, (R)-apomorphine. These assays are essential for understanding how a compound interacts with cellular receptors and downstream signaling cascades. (R)-apomorphine is a non-selective agonist for dopamine D1-like and D2-like receptors, which are G-protein-coupled receptors (GPCRs) that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Standard in vitro dose-response assays are used to evaluate a compound's potency (EC50) and efficacy (Emax) at these receptors. nih.gov For D1 receptors, which couple to Gs proteins, signaling is often measured by quantifying increases in intracellular cAMP levels using methods like the GloSensor assay. nih.gov For D2 receptors, which couple to Gi proteins and decrease cAMP, signaling can also be assessed via cAMP inhibition. nih.gov

Beyond G-protein signaling, another critical pathway is β-arrestin recruitment, which can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) assays. nih.govprinceton.edu Comparing a compound's activity in both G-protein and β-arrestin pathways allows for the determination of functional selectivity or "biased agonism". nih.gov

Furthermore, cell lines like the human neuroblastoma SH-SY5Y cells can be used as a model for Parkinson's disease to study broader molecular mechanisms. aimspress.com Following treatment with a compound, changes in the gene expression profile can be measured using whole-genome expression arrays. aimspress.com This allows for the identification of significantly affected signaling pathways, such as the TGF-beta signaling pathway or the endoplasmic reticulum (ER) protein processing pathway, providing a wider view of the compound's cellular impact. aimspress.com The PC12 cell line is another common model used to study effects on neuronal differentiation, such as neurite outgrowth, in response to treatment. mdpi.com

Stability and Degradation Pathways in Research Sample Preparation

A critical consideration in any research involving (R)-apomorphine or its metabolites is the inherent instability of the parent molecule. (R)-apomorphine readily undergoes autooxidation in aqueous solutions, particularly when exposed to air and light, leading to the formation of colored products and compromising sample integrity. nih.govgoogle.comnih.gov This degradation is a significant challenge during the preparation, storage, and analysis of research samples. researchgate.net The oxidation pathways are highly dependent on factors like pH, concentration, and temperature. google.comnih.govnih.gov

The autooxidation of (R)-apomorphine is a complex process that results in a characteristic change in solution color, typically to green or blue. google.comresearchgate.net This discoloration is due to the formation of quinone-type products, also described as chinoids, arising from the oxidation of the molecule's catechol group. google.comresearchgate.net

Detailed analytical studies have been conducted to identify the specific degradation products. At a physiological pH, the autooxidation of apomorphine has been shown to yield two main products. researchgate.net The first is a known tetracyclic, tertiary amino ortho-quinone. researchgate.net The second is a fluorescent, derivatized phenanthrene-3,4-quinone. researchgate.net In more acidic conditions (below pH 7), oxoapomorphine has been identified as the primary degradation product. nih.gov The oxidation can occur at both the catechol and tertiary amine groups, and the specific products formed are heavily influenced by the pH of the medium. nih.govresearchgate.net

To ensure the accuracy and reproducibility of research, rigorous strategies must be employed to prevent the degradation of (R)-apomorphine in solution. The rate of degradation is influenced by pH, with stability being greater in more acidic conditions. nih.govtandfonline.com Therefore, maintaining a low pH, often around 4.0, is a common practice. researchgate.netnih.gov

The most prevalent strategy is the addition of antioxidants. researchgate.net Commonly used agents include L-ascorbic acid (AA) and sodium metabisulfite (B1197395) (SMB). nih.govnih.gov Studies have systematically evaluated the effectiveness of various antioxidants and their combinations. While SMB alone can be ineffective at lower apomorphine concentrations, a combination of 0.1% L-ascorbic acid and 0.1% sodium metabisulfite has proven to be highly effective at minimizing oxidation and preventing color change in solutions. nih.govnih.govresearchgate.net This combination retained over 95% of the initial apomorphine concentration after 14 days at 37°C. nih.govnih.gov The chelating agent EDTA has also been studied, though it may not prevent color changes even if it preserves the concentration. nih.gov

The initial concentration of apomorphine itself also affects its stability; higher concentrations tend to be more stable than highly diluted solutions. nih.govresearchgate.netnih.gov For instance, 10 mg/mL solutions of apomorphine HCl showed greater stability than 50 µg/mL solutions under similar conditions. nih.govnih.gov Additionally, purging solutions with an inert gas like nitrogen to remove dissolved oxygen can further enhance stability. tandfonline.com

Table 2: Stability of 50 µg/mL Apomorphine HCl in Various Antioxidant Solutions After 14 Days

Antioxidant System (at pH 4.0) Temperature (°C) Mean Residual Concentration (%) Color Change
0.1% L-Ascorbic Acid + 0.1% Sodium Metabisulfite 25 99.7 No
0.1% L-Ascorbic Acid + 0.1% Sodium Metabisulfite 37 95.9 No
0.1% Sodium Metabisulfite 25 0.53 Yes (Greenish)
0.1% Sodium Metabisulfite 37 0.06 Yes (Greenish)

Data compiled from a 14-day stability study. nih.gov


Future Directions and Emerging Research Avenues for R Apomorphine 10 Sulfate

Investigation of Novel Receptor Targets and Off-Target Interactions

The parent compound, (R)-apomorphine, is well-characterized as a non-selective agonist with high affinity for D2-like (D2, D3, D4) and D1-like (D1, D5) dopamine (B1211576) receptors. drugbank.comapexbt.com Its pharmacological profile also includes interactions with serotonin (B10506) (5HT1A, 5HT2A, 5HT2B, 5HT2C) and α-adrenergic (α1B, α1D, α2A, α2B, α2C) receptors. mdpi.com

Currently, there is a significant knowledge gap regarding the pharmacological activity of its primary metabolite, (R)-Apomorphine-10-sulfate. The addition of a charged sulfate (B86663) group dramatically alters the molecule's physicochemical properties, which would be expected to reduce its ability to cross the blood-brain barrier and change its receptor binding profile. Future research must move beyond the assumption of inactivity and systematically screen this compound against a wide panel of receptors.

An important avenue of investigation would be to perform comprehensive binding and functional assays to determine if the sulfate conjugate retains any residual affinity for the known targets of (R)-apomorphine. Furthermore, unbiased screening approaches could reveal novel, unexpected interactions with other G-protein coupled receptors (GPCRs), ion channels, or enzymes. Such studies are critical to confirm whether sulfation is a true detoxification and inactivation pathway or if the metabolite possesses its own distinct, albeit likely different, pharmacological profile.

Exploration of Allosteric Modulation and Ligand-Bias Paradigms

Modern pharmacology recognizes that GPCRs can be activated in nuanced ways, leading to preferential engagement of specific downstream signaling pathways, a concept known as ligand bias or functional selectivity. nih.govnih.gov Research into the (R)-apomorphine scaffold has begun to explore this paradigm, with the goal of designing novel analogues that act as biased agonists, potentially separating desired therapeutic effects from adverse reactions. nih.govduke.edu For instance, studies have shown that modifications to the apomorphine (B128758) structure can result in ligands that show bias toward G-protein signaling or β-arrestin recruitment at dopamine D1 and D2 receptors. nih.gov

An important future direction is to investigate whether the major metabolite, this compound, exhibits any properties of a biased agonist or an allosteric modulator. It is conceivable that the bulky, charged sulfate moiety could interact with receptor domains in a manner distinct from the parent drug. This could potentially result in the selective activation of certain signaling cascades or the modulation of the binding or efficacy of the endogenous ligand, dopamine. Investigating these possibilities would involve sophisticated in vitro signaling assays that measure multiple downstream pathways (e.g., G-protein activation, β-arrestin recruitment, and second messenger generation) to build a comprehensive pharmacological fingerprint for the metabolite.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The application of advanced "omics" technologies offers a powerful, unbiased approach to understanding the global cellular and systemic effects of a compound. youtube.comyoutube.com Recent research has successfully utilized non-targeted and targeted metabolomics to analyze the effects of the parent drug, apomorphine, in a preclinical model of metabolic dysfunction-associated steatohepatitis (MASH). nih.gov This work demonstrated that apomorphine treatment could significantly reduce elevated levels of key metabolites like lysophospholipids, highlighting its potential to modulate disease-specific metabolic pathways. nih.gov

A logical and crucial future direction is the specific application of these technologies to this compound.

Proteomics: By treating relevant cell cultures (e.g., neuronal or hepatic cells) with the isolated sulfate metabolite, quantitative proteomics could identify unique changes in protein expression and post-translational modifications. youtube.com This could reveal cellular pathways specifically modulated by the metabolite, distinguishing its effects from those of (R)-apomorphine and potentially uncovering unforeseen biological activity.

Metabolomics: Comprehensive metabolomic profiling of cells or organisms exposed to this compound would provide a detailed snapshot of the metabolic perturbations it induces. This could confirm its role as an inert metabolite or, conversely, identify specific enzymatic or transport processes it may influence. Comparing these metabolic fingerprints to those induced by the parent drug would provide a clearer picture of the biological consequences of its sulfation.

Rational Design and Synthesis of Novel this compound Analogues for Mechanistic Probing

The synthesis of novel analogues of (R)-apomorphine is an active area of research, aimed at improving its pharmacokinetic properties and developing ligands with unique pharmacological profiles, such as bivalent ligands or biased agonists. nih.govarizona.edursc.org This work has traditionally focused on modifying the catechol, aromatic ring, or amine substituent of the parent drug. nih.gov

A largely unexplored but promising future avenue is the rational design and synthesis of analogues based on the This compound structure itself. The primary challenge in studying sulfate metabolites is their potential instability and rapid hydrolysis back to the parent compound by sulfatase enzymes in biological systems.

To overcome this, medicinal chemists could design and synthesize analogues where the O-sulfate ester is replaced with a non-hydrolyzable bioisostere, such as a sulfonate group. A stable (R)-Apomorphine-10-sulfonate analogue would be an invaluable pharmacological tool. It would allow researchers to definitively probe the biological effects of a permanently "sulfated" apomorphine molecule in vitro and in vivo, without the confounding variable of metabolic conversion. Such studies would be instrumental in determining if the sulfate moiety has any intrinsic pharmacological role or if its function is solely to enhance water solubility and promote excretion.

Research into Stereospecificity of Sulfation and its Biological Consequences

Sulfation is a major route of metabolism for (R)-apomorphine. nih.govdrugbank.com This biotransformation is stereospecific and catalyzed by a specific subset of cytosolic sulfotransferase (SULT) enzymes. Research has identified that SULT1A1, SULT1A2, SULT1A3, and SULT1E1 can all sulfate (R)-apomorphine to varying degrees, with kinetic studies and experiments in human liver cytosols strongly implicating SULT1A1 as the primary enzyme responsible for its hepatic metabolism. nih.gov The (R)-enantiomer of apomorphine is the pharmacologically active dopamine agonist, whereas the (S)-enantiomer is considered an antagonist at dopamine receptors. nih.govnih.gov

The primary biological consequence of this stereospecific sulfation is believed to be metabolic inactivation and facilitation of renal clearance. nih.gov Indeed, apomorphine sulfate is considered a major, but inactive, metabolite. researchgate.net However, the direct biological activity of the stereochemically pure this compound has not been exhaustively studied.

Future research should focus on conclusively determining the functional consequences of this specific metabolic step. This includes direct testing of the synthesized this compound to confirm its lack of significant agonist or antagonist activity at dopamine receptors and to screen for activity at other potential targets. Furthermore, given that the SULT1A1 enzyme is subject to common genetic polymorphisms, further investigation into how these variations affect the pharmacokinetic profile of (R)-apomorphine and the production of its sulfate metabolite could provide insights into the inter-individual variability observed in clinical responses to the drug. nih.gov

Table 1: Human Sulfotransferase (SULT) Isoforms Involved in (R)-Apomorphine Sulfation Kinetic parameters were determined using purified recombinant SULTs.

Click to view interactive data table
EnzymeKm (μM)Relative Vmax/KmMajor Role in Liver
SULT1A1 ~4HighYes nih.gov
SULT1A3 ~4HighNo
SULT1E1 ~1HighNo
SULT1A2 Not DeterminedModerate ActivityNo
SULT1B1 Not DeterminedLow Activity (only at 100 μM)No
SULT1C2 Not DeterminedNo Activity ObservedNo
SULT2A1 Not DeterminedNo Activity ObservedNo

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in clinical trial simulations?

  • Methodological Answer : Apply mixed-effects models (NONMEM) to account for inter-individual variability. Incorporate Bayesian adaptive designs to refine dosing regimens. Use receiver operating characteristic (ROC) curves to balance efficacy (UPDRS scores) and adverse events (dyskinesia incidence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.